molecular formula C18H15N5 B4323218 6-benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile

6-benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile

Cat. No.: B4323218
M. Wt: 301.3 g/mol
InChI Key: WXQAYDPESGYMPW-UHFFFAOYSA-N
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Description

6-benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile is a useful research compound. Its molecular formula is C18H15N5 and its molecular weight is 301.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.13274550 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile has been used in the synthesis of various heterocyclic compounds. For example, the compound has reacted with alcohols and ketoximes to form dihydrofurans and tetrahydro-4H-chromene series, which are significant in chemical research and drug discovery (Kayukova et al., 1998). Additionally, this compound has been involved in reactions with primary aliphatic alcohols, leading to the formation of alkyl 2,2,3,3-tetracyanocyclopropanecarboxylates, indicating its versatility in organic synthesis (Kayukova et al., 2006).

Electrophilic Amination

Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane derivatives, including this compound, has been a subject of research. This process is crucial in the creation of various chemically and biologically active compounds used in medicinal chemistry (Andreae et al., 1992).

Hydrolysis Studies

Studies have been conducted on the hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile, a compound closely related to this compound. These studies are vital for understanding the behavior of such compounds in different chemical environments, which is essential in pharmaceutical and organic chemistry (Kayukova et al., 2007).

Novel Synthesis Techniques

There has been research into novel synthesis techniques involving derivatives of 1-oxa-2-azaspiro[2.5]octane, contributing to the advancement of synthetic methodologies in organic chemistry. This includes the synthesis of tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes, demonstrating the compound's utility in creating complex molecular structures (Gravestock & McKenzie, 2002).

Properties

IUPAC Name

6-benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c19-11-17(12-20)16(18(17,13-21)14-22)6-8-23(9-7-16)10-15-4-2-1-3-5-15/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQAYDPESGYMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C2(C#N)C#N)(C#N)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile
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6-benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile
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6-benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile
Reactant of Route 6
6-benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile

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